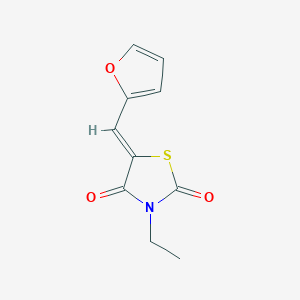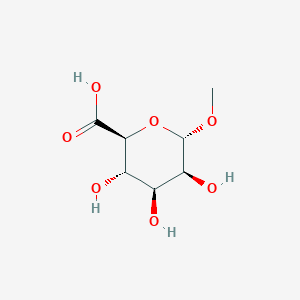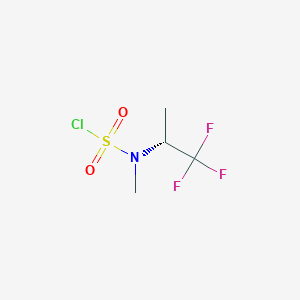
(R)-N-Methyl-1,1,1-Trifluoro-2-propylsulfamoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-N-Methyl-1,1,1-Trifluoro-2-propylsulfamoyl chloride is a chemical compound known for its unique structural properties and reactivity. It contains a trifluoromethyl group, which is known for its electron-withdrawing properties, making it a valuable intermediate in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Methyl-1,1,1-Trifluoro-2-propylsulfamoyl chloride typically involves the reaction of a suitable precursor with trifluoromethylating agents under controlled conditions. One common method involves the use of trifluoromethyl sulfonamide as a starting material, which is then chlorinated using thionyl chloride or similar chlorinating agents .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes, where the precursor is reacted with chlorinating agents in the presence of catalysts to enhance the reaction rate and yield. The reaction conditions, such as temperature and pressure, are optimized to ensure maximum efficiency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
®-N-Methyl-1,1,1-Trifluoro-2-propylsulfamoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the nature of the nucleophile or oxidizing agent used. For example, substitution with an amine would yield a sulfonamide derivative, while oxidation might produce a sulfonyl chloride .
Applications De Recherche Scientifique
®-N-Methyl-1,1,1-Trifluoro-2-propylsulfamoyl chloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which ®-N-Methyl-1,1,1-Trifluoro-2-propylsulfamoyl chloride exerts its effects involves its ability to act as an electrophile, reacting with nucleophiles in various biochemical and chemical pathways. The trifluoromethyl group enhances its reactivity by stabilizing the transition state and increasing the electrophilicity of the molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triflimides: Known for their strong electron-withdrawing properties, triflimides are used as catalysts and reagents in organic synthesis.
Uniqueness
®-N-Methyl-1,1,1-Trifluoro-2-propylsulfamoyl chloride is unique due to its specific structural configuration and the presence of both a trifluoromethyl group and a sulfonyl chloride group. This combination makes it highly reactive and versatile in various chemical reactions, distinguishing it from other similar compounds .
Propriétés
Formule moléculaire |
C4H7ClF3NO2S |
|---|---|
Poids moléculaire |
225.62 g/mol |
Nom IUPAC |
N-methyl-N-[(2R)-1,1,1-trifluoropropan-2-yl]sulfamoyl chloride |
InChI |
InChI=1S/C4H7ClF3NO2S/c1-3(4(6,7)8)9(2)12(5,10)11/h3H,1-2H3/t3-/m1/s1 |
Clé InChI |
XGJHAAXYPJTPDR-GSVOUGTGSA-N |
SMILES isomérique |
C[C@H](C(F)(F)F)N(C)S(=O)(=O)Cl |
SMILES canonique |
CC(C(F)(F)F)N(C)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


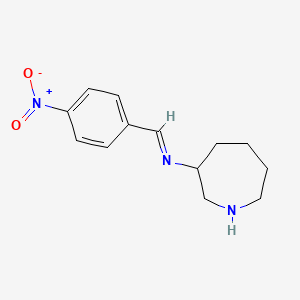
![2-(Ethoxycarbonyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B12868339.png)
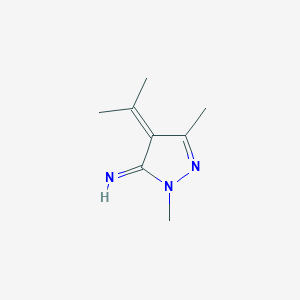
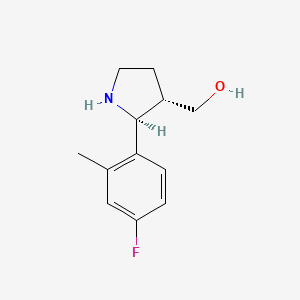
![Benzo[d]oxazole-2,6-dicarbaldehyde](/img/structure/B12868357.png)
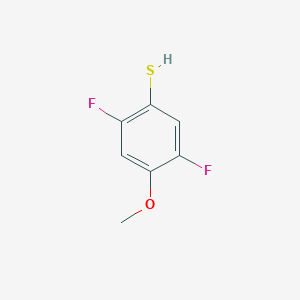
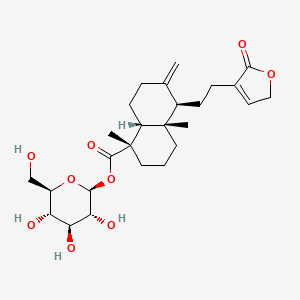
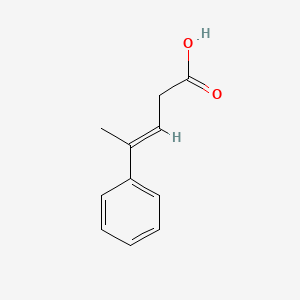
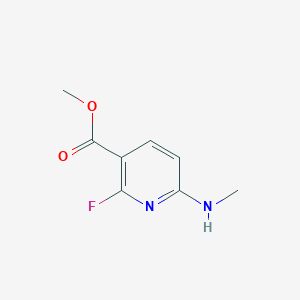
![8-Bromo-2,2,4-trimethyl-6-(methylsulfonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12868385.png)
![(S)-2-(4'-Methoxy-[1,1'-biphenyl]-4-ylsulfonamido)-3-methylbutanoic acid](/img/structure/B12868394.png)
